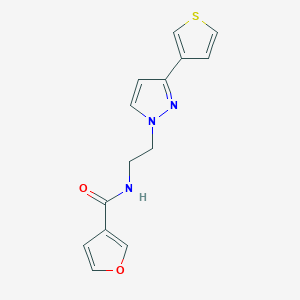

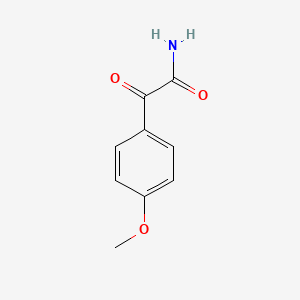

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a novel molecule that appears to be related to a class of compounds that have been synthesized for the purpose of inhibiting carbonic anhydrase isoenzymes and evaluating their anticancer effects. These compounds, including pyrazole-3-carboxamides, have shown moderate cytotoxicity towards various cancer cell lines and have been suggested to require further molecular modification to increase their potency as anticancer drug candidates .

Synthesis Analysis

The synthesis of related compounds has been reported, where novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides were synthesized and examined for their inhibitory effects on carbonic anhydrase isoenzymes . Another study reports the synthesis of a novel class of compounds, including furan-fused heterocycles, which were obtained starting from corresponding acid derivatives and involved intramolecular cyclization in the presence of thionyl chloride . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of a related pyrazole derivative was characterized by various spectroscopic methods and confirmed by single crystal X-ray diffraction studies . The compound exhibited a twisted conformation between the pyrazole and thiophene rings, which could be relevant to the conformational analysis of this compound. The study also included Hirshfeld surface analysis to understand intermolecular interactions, which could be significant in the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

While specific chemical reactions of this compound are not detailed in the provided papers, the synthesis and reactivity of structurally related compounds suggest that it may undergo similar reactions. For instance, the intramolecular cyclization and the formation of fused ring systems as reported in the synthesis of furan-fused heterocycles could be relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of a related pyrazole derivative were thoroughly investigated, including thermal stability, which was found to be up to 190°C . The compound's molecular geometries and electronic structures were optimized and calculated with ab-initio methods, and the solvent effects on structural parameters were studied . These analyses could provide a foundation for understanding the physical and chemical properties of this compound, although direct studies on this compound would be necessary for precise characterization.

Scientific Research Applications

Antimicrobial and Antifungal Activity

- A study synthesized heteroaryl pyrazole derivatives and evaluated their biological activity against a range of bacteria and fungi. The antimicrobial activity was found to be dependent on the type of Schiff base moiety, indicating the potential for designing compounds with targeted antimicrobial properties (Hamed et al., 2020).

- Further research into pyridine, thioamide, and thiazole derivatives revealed that some compounds exhibited high cytotoxicity against various cancer cell lines, including breast cancer MCF-7, showcasing the potential for antitumor applications (Yasser H. Zaki et al., 2018).

Role in Chemical Synthesis

- The synthesis and reactivity of compounds such as N-(1-Naphthyl)furan-2-carboxamide have been explored, leading to the development of novel heterocyclic compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole. Such studies demonstrate the compound's versatility in synthetic organic chemistry (Aleksandrov et al., 2017).

Pharmacological Interest

- Investigations into the structure-activity relationships of aromatic heterocyclic carboxamide fungicides highlighted the importance of positional isomers in determining fungicidal activity. Compounds featuring heterocyclic structures similar to the one have shown promise against various fungal pathogens, underscoring the potential for agricultural applications (Banba et al., 2013).

Potential Antitumor Activity

- The synthesis of furan and thiophene analogues of tiazofurin, including furanfurin and thiophenfurin, and their antitumor activity against several cancer cell lines suggest that such compounds can be potent inhibitors of inosine monophosphate dehydrogenase, a key enzyme in the proliferation of cancer cells. This implies a potential route for the development of novel anticancer therapies (Franchetti et al., 1995).

properties

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-14(11-2-7-19-9-11)15-4-6-17-5-1-13(16-17)12-3-8-20-10-12/h1-3,5,7-10H,4,6H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKSJUYOJUSVRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=CSC=C2)CCNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)

![methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2503565.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2503568.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503574.png)

![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)

![2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2503585.png)